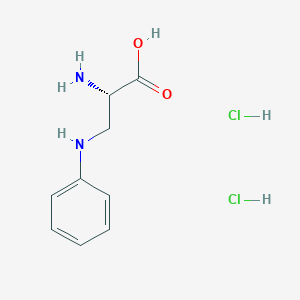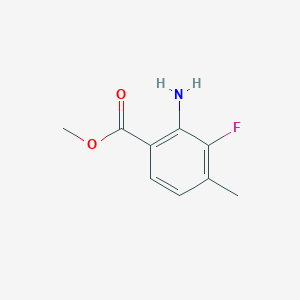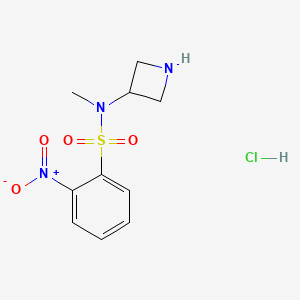
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride: is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a nitro group, and a sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions: N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide moiety can be modified through reduction reactions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the azetidine ring .
科学的研究の応用
Chemistry: In organic synthesis, N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology: Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it valuable for the production of advanced materials with specific properties .
作用機序
The mechanism of action of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and sulfonamide moiety can interact with enzymes and receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
類似化合物との比較
- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride
- 3-Azetidinemethanol hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness: N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride stands out due to its combination of an azetidine ring, nitro group, and sulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14ClN3O4S |
|---|---|
分子量 |
307.75 g/mol |
IUPAC名 |
N-(azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4S.ClH/c1-12(8-6-11-7-8)18(16,17)10-5-3-2-4-9(10)13(14)15;/h2-5,8,11H,6-7H2,1H3;1H |
InChIキー |
MUSDDWUKIPNCHU-UHFFFAOYSA-N |
正規SMILES |
CN(C1CNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




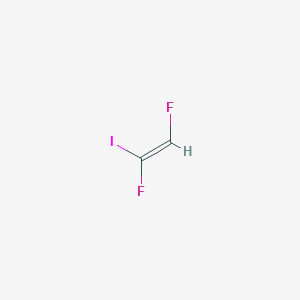
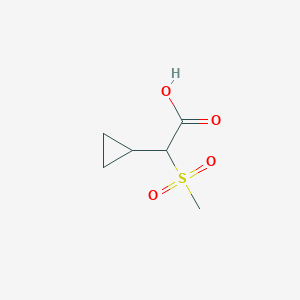
![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)
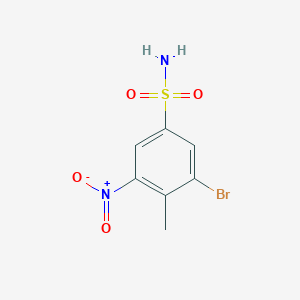

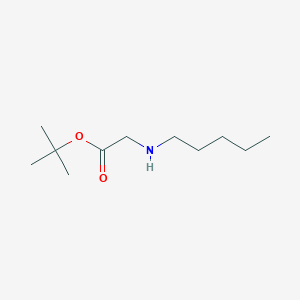
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)

